1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-phenethylurea
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Overview
Description
1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-phenethylurea is a synthetic organic compound that features a piperidine ring substituted with a methylsulfonyl group and a phenethylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-phenethylurea typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation reactions, often using reagents like methylsulfonyl chloride in the presence of a base.
Attachment of the Phenethylurea Moiety: The final step involves the reaction of the piperidine derivative with phenethyl isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-phenethylurea can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The urea moiety can be reduced to form amine derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-phenethylurea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-phenethylurea involves its interaction with specific molecular targets. The piperidine ring and the urea moiety can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
1-(Methylsulfonyl)piperidin-4-amine: A precursor in the synthesis of the target compound.
Phenethylurea: Shares the urea moiety and is used in similar applications.
Piperidine Derivatives: Various piperidine derivatives with different substituents are used in medicinal chemistry.
Uniqueness
1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-phenethylurea is unique due to the combination of the piperidine ring, methylsulfonyl group, and phenethylurea moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
1-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-23(21,22)19-11-8-15(9-12-19)13-18-16(20)17-10-7-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRYBTOJQLYGRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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